1-[3-(Aminomethyl)oxolan-3-yl]propan-1-ol
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Overview
Description
1-[3-(Aminomethyl)oxolan-3-yl]propan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and a propanol chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[3-(Aminomethyl)oxolan-3-yl]propan-1-ol involves several steps. One common synthetic route includes the reaction of oxirane with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(Aminomethyl)oxolan-3-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Aminomethyl)oxolan-3-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxolane ring provides structural stability and can participate in ring-opening reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
1-[3-(Aminomethyl)oxolan-3-yl]propan-1-ol can be compared with similar compounds such as:
3-Amino-2-(oxolan-3-yl)propan-1-ol: This compound has a similar structure but differs in the position of the amino group, which can affect its reactivity and applications.
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: This compound contains a piperazine ring instead of an aminomethyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxolan-3-yl]propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-7(10)8(5-9)3-4-11-6-8/h7,10H,2-6,9H2,1H3 |
InChI Key |
QXTMRSBKVJLFIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCOC1)CN)O |
Origin of Product |
United States |
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